molecular formula C23H23ClN2O4S B322471 2-(4-chlorophenoxy)-N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide

2-(4-chlorophenoxy)-N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide

Cat. No.: B322471
M. Wt: 459.0 g/mol
InChI Key: PSIYZBPROBJGFJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide is a useful research compound. Its molecular formula is C23H23ClN2O4S and its molecular weight is 459.0 g/mol. The purity is usually 95%.
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Biological Activity

2-(4-chlorophenoxy)-N-{4-[(mesitylamino)sulfonyl]phenyl}acetamide is a compound of interest due to its potential therapeutic applications, particularly in the treatment of bone-related disorders. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on osteoclastogenesis, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C17H18ClN2O3S
  • Molecular Weight : 350.85 g/mol
  • CAS Number : 76604-62-1

Research indicates that this compound exhibits significant biological activity by inhibiting osteoclastogenesis, which is crucial for maintaining bone density. Osteoclasts are specialized cells responsible for bone resorption, and their overactivity can lead to conditions such as osteoporosis.

Inhibition of Osteoclastogenesis

A study published in the Journal of Cellular and Molecular Medicine demonstrated that this compound effectively inhibits the formation and activity of osteoclasts. Key findings include:

  • Alteration of Gene Expression : The compound significantly altered the mRNA expression levels of osteoclast-specific marker genes.
  • Inhibition of F-actin Belt Formation : It blocked the formation of the F-actin belt, a structure necessary for osteoclast function.
  • Prevention of Bone Resorption : The compound suppressed bone resorption activity in vitro and prevented ovariectomy-induced bone loss in vivo .

Case Studies

Several studies have evaluated the efficacy of this compound in various experimental models.

  • Study on Osteoporosis Models :
    • Objective : To assess the efficacy of the compound in preventing bone loss.
    • Methodology : Ovariectomized (OVX) rats were treated with varying doses of the compound.
    • Results : Significant reduction in bone loss was observed compared to control groups, highlighting its potential as a therapeutic agent for osteoporosis .
  • Cell Culture Experiments :
    • Objective : To investigate the effects on osteoclast precursor cells.
    • Methodology : RAW 264.7 cells were cultured with RANKL (Receptor Activator of Nuclear Factor Kappa-B Ligand) and treated with the compound.
    • Results : The treatment resulted in decreased cell viability and inhibited differentiation into mature osteoclasts, confirming its inhibitory role on osteoclastogenesis .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

StudyModelKey Findings
OVX RatsPrevented bone loss; reduced osteoclast numbers
RAW 264.7 CellsInhibited differentiation into mature osteoclasts; decreased viability
Gene Expression AnalysisAltered expression of osteoclast-specific markers

Properties

Molecular Formula

C23H23ClN2O4S

Molecular Weight

459.0 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[4-[(2,4,6-trimethylphenyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C23H23ClN2O4S/c1-15-12-16(2)23(17(3)13-15)26-31(28,29)21-10-6-19(7-11-21)25-22(27)14-30-20-8-4-18(24)5-9-20/h4-13,26H,14H2,1-3H3,(H,25,27)

InChI Key

PSIYZBPROBJGFJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)C

Origin of Product

United States

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